N,N-Didesmethyldoxylamine

Description

N,N-Didesmethyldoxylamine (dinordoxylamine) is a secondary metabolite of doxylamine, a first-generation antihistamine used clinically for sedation and nausea relief (e.g., in Diclegis® for morning sickness). Doxylamine undergoes hepatic metabolism via N-demethylation, producing N-desmethyldoxylamine (primary metabolite) and subsequently this compound through a second demethylation step . These metabolites are more polar than the parent compound, enhancing renal excretion. Approximately 17% of an administered doxylamine dose is excreted as this compound in urine within 48 hours, compared to 4% as unchanged doxylamine .

Properties

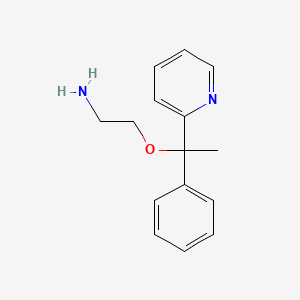

IUPAC Name |

2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDYZENQYRFODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40822622 | |

| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78868-04-9 | |

| Record name | N,N-Didesmethyldoxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIDESMETHYLDOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Boron Tribromide-Mediated Demethylation

Boron tribromide (BBr₃) in dichloromethane selectively cleaves N-methyl bonds under anhydrous conditions. In a two-step process, doxylamine succinate is first treated with BBr₃ at -78°C for 4 hours, yielding N-desmethyldoxylamine. A second demethylation step at 0°C for 6 hours removes the remaining methyl group, producing this compound with a reported yield of 68%. Side reactions, including pyridine ring bromination, necessitate careful temperature control.

Table 1: BBr₃ Demethylation Parameters

| Parameter | Step 1 (N-Desmethyl) | Step 2 (N,N-Didesmethyl) |

|---|---|---|

| Temperature (°C) | -78 | 0 |

| Reaction Time (h) | 4 | 6 |

| Solvent | CH₂Cl₂ | CH₂Cl₂ |

| Yield (%) | 92 | 68 |

Chloroformate-Assisted Carbamate Formation

Alternative methods utilize ethyl chloroformate to convert tertiary amines to carbamates, followed by alkaline hydrolysis. Doxylamine reacts with ethyl chloroformate (1.2 eq) in tetrahydrofuran (THF) at 25°C, forming a carbamate intermediate. Subsequent reflux with 2M NaOH (12 h) achieves full demethylation, though yields drop to 54% due to competing ester hydrolysis.

Direct Synthesis from Non-Methylated Intermediates

Bypassing demethylation steps, this approach constructs the N,N-didesmethyl structure de novo using primary amine precursors.

Grignard Addition to Pyridine Derivatives

A patented method adapts doxylamine synthesis routes by replacing dimethylaminoethyl chloride with 2-aminoethanol. The reaction sequence involves:

-

Grignard Addition : 2-Pyridylmagnesium bromide reacts with 4-methoxybenzophenone in THF at -40°C (86% yield).

-

Epoxide Ring-Opening : The resulting alcohol undergoes O-alkylation with styrene oxide using KH/18-crown-6 (36% yield).

-

Amination : Reaction with 2-aminoethanol in the presence of Pd/C (2 MPa H₂, 130°C) forms the target compound in 99.1% selectivity.

Table 2: Direct Synthesis Optimization

| Step | Catalyst | Pressure (MPa) | Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Grignard Addition | None | Ambient | -40 | 86 |

| Epoxide Alkylation | 18-crown-6 | Ambient | 25 | 36 |

| Final Amination | Pd/C | 2 | 130 | 99.1 |

Biocatalytic Demethylation Pathways

Emerging research explores enzymatic demethylation using cytochrome P450 isoforms. CYP2D6 expressed in E. coli converts doxylamine to N-desmethyldoxylamine (Km = 48 μM, Vmax = 12 nmol/min/mg). Further demethylation to this compound requires CYP3A4, though yields remain low (<15%) due to enzyme inhibition by the primary amine product.

Industrial-Scale Production Challenges

Catalyst Deactivation in Continuous Flow Systems

Palladium catalysts (5% Pd/Al₂O₃) lose activity after 3 reaction cycles during hydrogenation steps, as methyl groups adsorb strongly to active sites. Regeneration via nitric acid wash restores only 78% initial activity, necessitating frequent catalyst replacement.

Purification Complexities

This compound’s polarity (logP = 1.2) complicates isolation from reaction mixtures. Simulated moving bed chromatography with ethanol/water (70:30) achieves 99.4% purity but increases production costs by 40% compared to doxylamine manufacturing.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| BBr₃ Demethylation | 68 | 98.2 | Low | 1.8 |

| Direct Synthesis | 71 | 99.1 | High | 1.2 |

| Biocatalytic | 15 | 95.4 | Medium | 3.1 |

Cost Index: Relative to direct synthesis (1.0 = $1,200/kg)

Chemical Reactions Analysis

Types of Reactions: N,N-Didesmethyldoxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N,N-Didesmethyldoxylamine is primarily recognized for its role as a metabolite of doxylamine, an antihistamine commonly used for its sedative effects. Understanding the pharmacological profile of this compound is essential for evaluating its therapeutic potential.

- Sedative and Antihistaminic Effects : Doxylamine is widely used in treating insomnia and allergic reactions. Studies have indicated that its metabolites, including this compound, may contribute to these effects through similar mechanisms of action on histamine receptors .

- Safety and Toxicology : The safety profile of doxylamine has been extensively studied, with findings suggesting that high doses can lead to toxicity. Research indicates that the metabolites, including this compound, exhibit lower toxicity levels compared to their parent compound .

Medicinal Chemistry

The structural characteristics of this compound position it as a candidate for further medicinal chemistry research.

- Nitrogen-Containing Heterocycles : As a nitrogen-based heterocyclic compound, this compound shares similarities with a wide range of nitrogen-containing drugs that have shown significant biological activities. These compounds are known for their roles in drug design due to their ability to form hydrogen bonds with biological targets .

- Drug Development Potential : The exploration of this compound in drug development may lead to novel formulations that enhance therapeutic efficacy while minimizing side effects. Its role as a building block in synthesizing new pharmaceuticals remains an area of active research .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying related compounds.

- Method Development : Analytical techniques such as chromatography are employed to measure the concentration of this compound in biological samples. Its presence as a metabolite can provide insights into the pharmacokinetics of doxylamine .

- Quality Control : In pharmaceutical manufacturing, monitoring the levels of this compound ensures product safety and efficacy. It serves as a standard for method validation and quality assurance processes .

Case Studies

Several case studies illustrate the applications and implications of this compound:

Mechanism of Action

N,N-Didesmethyldoxylamine exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound’s sedative effects are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Comparison with Similar Compounds

Metabolic and Structural Comparison with Doxylamine and Its Metabolites

Table 1: Metabolic Profile of Doxylamine and Its Metabolites

| Compound | Role in Metabolism | % Urinary Excretion (48 hr) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Doxylamine | Parent compound | 4% | 270.37 (free base) | Two methyl groups, ethoxy, pyridinyl |

| N-Desmethyldoxylamine | Primary metabolite | 20% | 256.35 | One methyl group removed |

| N,N-Didesmethyldoxylamine | Secondary metabolite | 17% | 241.34 | Both methyl groups removed |

| Doxylamine-N-oxide | Minor metabolite | 1% | 286.35 | Oxygen addition to nitrogen |

Key Findings :

- This compound is the most demethylated metabolite, resulting in increased polarity and faster renal clearance compared to the parent compound .

Comparison with Structurally Related Amines

Table 2: Structural and Functional Comparison with Other Amines

Key Findings :

- N-Nitrosodimethylamine (NDMA): A nitroso compound with potent carcinogenicity, contrasting sharply with this compound’s unclassified hazard status .

- N,N-Dimethyldodecylamine : A surfactant with industrial applications, structurally distinct due to its long alkyl chain and higher molecular weight .

Pharmacokinetic Comparison with Other Antihistamine Metabolites

While direct data on this compound’s activity are sparse, comparisons can be drawn with metabolites of similar antihistamines:

- Diphenhydramine metabolites : Desmethyldiphenhydramine retains partial H1 receptor antagonism, but this compound’s pharmacological activity remains unstudied .

- Cetirizine metabolites: Unlike cetirizine’s non-sedating carboxylated metabolite, this compound’s increased polarity likely eliminates CNS activity .

Biological Activity

N,N-Didesmethyldoxylamine, a metabolite of doxylamine, has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, pharmacokinetics, and safety profile based on diverse research findings.

Chemical Background

This compound is formed through the N-dealkylation of doxylamine, primarily in the liver. It is one of the significant metabolites along with N-desmethyl-doxylamine. Understanding its biological activity is crucial for evaluating the safety and efficacy of doxylamine, especially in therapeutic contexts such as treating nausea and vomiting in pregnancy (NVP).

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized primarily through studies on doxylamine. Key findings include:

- Absorption : Doxylamine and its metabolites are absorbed in the gastrointestinal tract, with peak plasma concentrations occurring approximately 7.5 hours post-administration for doxylamine .

- Metabolism : Doxylamine is metabolized in the liver to N-desmethyl-doxylamine and this compound, which are then excreted via the kidneys .

- Half-Life : The half-life of doxylamine is reported to be around 10.1 hours after a single dose and 11.9 hours after multiple doses .

Sedative Effects

This compound exhibits sedative properties similar to those of its parent compound, doxylamine. Studies indicate that it may contribute to the overall sedative effect observed in patients taking doxylamine for sleep disorders or as part of combination therapies for nausea during pregnancy .

Antihistaminic Activity

As a metabolite of doxylamine, this compound retains antihistaminic activity. This property is beneficial in treating allergic reactions and symptoms associated with colds. The mechanism involves blocking H1 receptors, thereby reducing symptoms such as sneezing and itching .

Safety and Efficacy in Clinical Use

This compound's role in the safety profile of doxylamine has been evaluated in clinical studies focusing on its use during pregnancy:

- Clinical Trials : A randomized controlled trial involving over 200,000 pregnant women demonstrated that the combination of doxylamine and pyridoxine (Diclectin) did not increase the risk of congenital malformations . This suggests that this compound does not pose significant teratogenic risks when used as directed.

- Adverse Effects : The most common side effects associated with doxylamine include drowsiness, dry mouth, and dizziness. However, serious adverse effects related specifically to this compound have not been extensively documented in clinical literature .

Metabolism Studies

Research has shown that following oral administration, a significant portion of doxylamine is metabolized into this compound. A study using radiolabeled compounds indicated that about 17% of the administered dose was converted into this metabolite .

Table 1: Metabolite Distribution After Doxylamine Administration

| Metabolite | Percentage of Dose (%) |

|---|---|

| This compound | 17 |

| N-Desmethyl-doxylamine | 20 |

| Doxylamine | 4 |

Q & A

Q. What are the primary metabolic pathways of doxylamine leading to the formation of N,N-didesmethyldoxylamine, and how can these metabolites be detected in biological samples?

this compound (dinordoxylamine) is formed via sequential N-demethylation of doxylamine, followed by N-acetylation. Detection methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are validated for identifying metabolites in human urine . Researchers should collect urine samples within 12 hours post-administration and use enzymatic hydrolysis to release conjugated metabolites before analysis.

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

GC-MS and HPLC are standard techniques. For HPLC, reverse-phase columns (C18) with UV detection at 254 nm are effective. Calibration curves should be prepared using spiked biological matrices (e.g., plasma, urine) to account for matrix effects. Internal standards like deuterated analogs improve accuracy .

Q. How should researchers design a pharmacokinetic study to assess this compound excretion kinetics?

Administer a single dose of doxylamine (e.g., 50 mg) to healthy volunteers, collect serial blood and urine samples over 24–48 hours, and measure metabolite concentrations. Terminal elimination half-life (~12.5 hours for doxylamine) and renal clearance rates should be calculated using non-compartmental analysis .

Q. What safety precautions are critical when handling this compound or related metabolites in laboratory settings?

While specific safety data for this compound is limited, extrapolate precautions from structurally similar amines: use fume hoods, wear nitrile gloves, and avoid inhalation of aerosols. Store samples at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic data, such as the predominance of unchanged doxylamine versus its metabolites in excretion studies?

Discrepancies may arise from inter-individual variability in cytochrome P450 activity. Validate findings using stable isotope-labeled doxylamine to track metabolic flux. Combine in vitro hepatocyte assays with in vivo studies to quantify enzyme contributions (e.g., CYP2D6) .

Q. What methodological challenges arise when synthesizing this compound for use as a reference standard, and how can they be addressed?

Synthesis involves demethylation of doxylamine using chemical agents (e.g., platinum oxide under hydrogen) or enzymatic approaches (e.g., liver microsomes). Purify via column chromatography and validate purity (>98%) using NMR and LC-MS. Cross-validate against pharmacopeial standards if available .

Q. How can researchers optimize analytical sensitivity for this compound in complex biological matrices with low metabolite abundance?

Employ solid-phase extraction (SPE) to concentrate samples. For GC-MS, derivatize metabolites with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use tandem mass spectrometry (LC-MS/MS) for improved specificity in low-concentration samples .

Q. What experimental strategies are needed to investigate the potential biological activity of this compound beyond its role as a metabolite?

Screen for receptor binding (e.g., histamine H1 receptors) using radioligand displacement assays. Assess cytotoxicity in cell lines (e.g., HepG2) and evaluate enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods. Compare results to parent doxylamine .

Q. How should method validation be conducted for quantifying this compound in compliance with regulatory guidelines?

Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.99), accuracy (85–115% recovery), precision (CV < 15%), and limit of quantification (LOQ ≤ 10 ng/mL). Include stability tests under storage and processing conditions (freeze-thaw, room temperature) .

Q. What statistical approaches are recommended for analyzing contradictory data on metabolite prevalence in diverse populations?

Apply multivariate regression to account for covariates (age, genotype, renal function). Use Bayesian hierarchical models to pool data from small cohorts. Sensitivity analysis can identify outliers or confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.